What are the chemical properties of Isomaltotetraose?
What are the chemical properties of Isomaltotetraose?
An In-depth Technical Guide to the Chemical Properties of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds. As a member of the isomaltooligosaccharides (IMOs), it is found naturally in some fermented foods and is also produced commercially for use in the food and pharmaceutical industries.[1] Its unique chemical properties, including its behavior as a reducing sugar and its resistance to rapid digestion, make it a subject of interest for researchers in nutrition, drug delivery, and materials science. This guide provides a comprehensive overview of the chemical properties of isomaltotetraose, with a focus on its structure, reactivity, and stability, along with detailed experimental protocols for its analysis.
Fundamental Chemical Properties
Molecular Structure and Formula
Isomaltotetraose is a linear oligosaccharide with the chemical formula C₂₄H₄₂O₂₁.[2] Its molecular weight is 666.58 g/mol .[2] The structure consists of four D-glucopyranose units connected by α-(1→6) glycosidic linkages. The terminal glucose unit with a free anomeric carbon is responsible for its reducing properties.
Caption: Equilibrium of Isomaltotetraose.
Hydrolysis
The α-(1→6) glycosidic bonds in isomaltotetraose can be cleaved through both enzymatic and acid-catalyzed hydrolysis.
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Enzymatic Hydrolysis: Dextranases are enzymes that specifically hydrolyze α-(1→6) glycosidic linkages in dextran and isomaltooligosaccharides. The hydrolysis of isomaltotetraose by dextranase yields smaller isomaltooligosaccharides, such as isomaltotriose, isomaltose, and ultimately glucose. [3]
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Acid Hydrolysis: Acid-catalyzed hydrolysis of isomaltotetraose also cleaves the glycosidic bonds, producing a mixture of smaller oligosaccharides and glucose. The rate of hydrolysis is dependent on factors such as pH, temperature, and acid concentration. Kinetic studies on the related compound isomaltotriose have shown that the rate of hydrolysis of glycosidic bonds is influenced by their position in the molecule. [4]Generally, the hydrolysis of oligosaccharides follows pseudo-first-order kinetics under acidic conditions. [5]
Caption: Hydrolysis of Isomaltotetraose.
Maillard Reaction
As a reducing sugar, isomaltotetraose can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino acids upon heating. [6]The initial step involves the condensation of the carbonyl group of the open-chain form of isomaltotetraose with the amino group of an amino acid to form a Schiff base, which then rearranges to an Amadori product. [7]This reaction is significant in food chemistry, contributing to the color, flavor, and aroma of cooked foods. The Maillard reaction products of isomaltooligosaccharides have also been studied for their potential antioxidant and anti-inflammatory properties. [6][8]
Caption: Initial steps of the Maillard Reaction.
Stability (pH and Temperature)
The stability of isomaltotetraose is influenced by both pH and temperature. In general, oligosaccharides are more stable at neutral to slightly acidic pH. Under strongly acidic or alkaline conditions, and at elevated temperatures, the rate of hydrolysis increases. For isomaltooligosaccharides, enzymatic synthesis is often carried out at a pH of around 5.5 and temperatures up to 45°C, suggesting reasonable stability under these conditions. [9]For long-term storage, a cool and dry environment (2-8°C) is recommended to minimize degradation. [2]
| Condition | Stability | Source(s) |
|---|---|---|
| pH | More stable at slightly acidic to neutral pH. Hydrolysis increases at low and high pH. | [5] |
| Temperature | Stable at low temperatures. Degradation increases with increasing temperature. | [10] |
| Storage | Recommended at 2-8°C in a dry environment. | [2]|
Experimental Protocols
Quantification of Reducing Sugars (Benedict's Test)
This protocol provides a method for the quantitative determination of isomaltotetraose as a reducing sugar.
Caption: Workflow for Benedict's Test.
Protocol:
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Preparation of Reagents:
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Prepare a standard solution of isomaltotetraose of known concentration (e.g., 1 mg/mL) in deionized water.
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Prepare Benedict's quantitative reagent, which contains copper(II) sulfate, sodium carbonate, and sodium citrate. [11]
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Titration:
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Pipette a precise volume (e.g., 25 mL) of Benedict's quantitative reagent into a 250 mL Erlenmeyer flask.
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Add a few boiling chips and heat the solution to a rolling boil on a hot plate.
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While keeping the solution boiling, titrate with the standard isomaltotetraose solution from a burette until the blue color of the reagent disappears, indicating the complete reduction of Cu²⁺ ions. [12]
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Calculation:
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Record the volume of the isomaltotetraose solution required to reach the endpoint.
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The amount of reducing sugar is calculated based on the known concentration of the standard solution and the volume used in the titration. The reaction is stoichiometric, where a specific amount of reducing sugar will reduce a specific amount of copper(II) sulfate. [11]
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Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of oligosaccharides like isomaltotetraose and its hydrolysis products.
Caption: Workflow for HPLC Analysis.
Typical HPLC Conditions:
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Column: A column suitable for carbohydrate analysis, such as an amino-propyl or amide-bonded silica column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm). [13]* Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical mobile phase could be 77% acetonitrile in water. [13]* Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV-absorbing compounds like isomaltotetraose. [13][14]* Flow Rate: A typical flow rate is around 0.25 mL/min. [13]* Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times. [13] Procedure:
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Standard and Sample Preparation: Prepare standard solutions of isomaltotetraose and any expected hydrolysis products (e.g., glucose, isomaltose, isomaltotriose) at known concentrations in the mobile phase or deionized water. Prepare the unknown sample in the same manner. Filter all solutions through a 0.45 µm syringe filter before injection. [13]2. Analysis: Inject the standards and samples into the HPLC system.
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Quantification: Create a calibration curve by plotting the peak area versus the concentration for each standard. Use this curve to determine the concentration of isomaltotetraose and its hydrolysis products in the unknown sample.
Conclusion
Isomaltotetraose possesses a unique set of chemical properties that are of significant interest to researchers in various scientific disciplines. Its structure as an α-(1→6)-linked glucan tetrasaccharide dictates its high water solubility and its behavior as a reducing sugar. This latter property makes it susceptible to hydrolysis and the Maillard reaction, which are critical considerations in its application in food and pharmaceutical formulations. The stability of isomaltotetraose is dependent on environmental factors such as pH and temperature. A thorough understanding of these chemical properties, facilitated by the analytical techniques outlined in this guide, is essential for its effective utilization and for the development of novel applications.
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